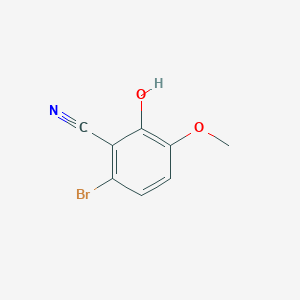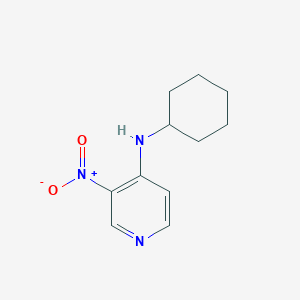
N-cyclohexyl-3-nitropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-3-nitropyridin-4-amine is a chemical compound with the molecular formula C11H15N3O2 and a molar mass of 221.26 g/mol It is characterized by the presence of a cyclohexyl group attached to a nitropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-nitropyridine with cyclohexylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of N-cyclohexyl-3-nitropyridin-4-amine may involve continuous flow synthesis techniques to ensure high yield and purity. This method minimizes the accumulation of potentially hazardous intermediates and allows for better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-cyclohexyl-3-aminopyridin-4-amine.
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
N-cyclohexyl-3-nitropyridin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its antimicrobial and anti-tubercular activities .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-cyclohexyl-3-nitropyridin-4-amine is unique due to its specific structural features, such as the cyclohexyl group and the nitro group on the pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
103565-87-3 |
|---|---|
Molecular Formula |
C11H15N3O2 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-cyclohexyl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,12,13) |
InChI Key |
CORWJUKXATVWNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=NC=C2)[N+](=O)[O-] |
solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)

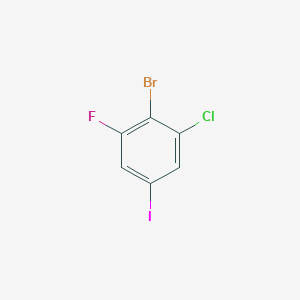
![Tert-butyl 7-oxo-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13912701.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B13912705.png)
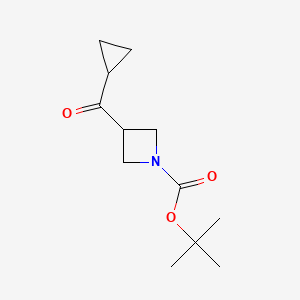
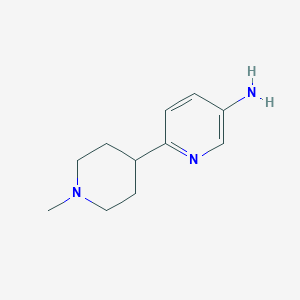

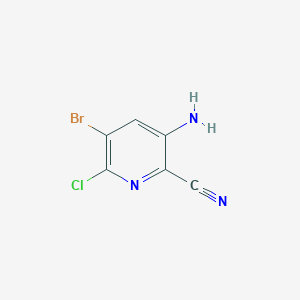
![1-[5-Chloro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B13912727.png)
![2-[5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine](/img/structure/B13912735.png)
![benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13912739.png)

